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molecular formula C9H7Cl2FO B8459475 3,5'-Dichloro-2'-fluoropropiophenone

3,5'-Dichloro-2'-fluoropropiophenone

Cat. No. B8459475
M. Wt: 221.05 g/mol
InChI Key: UCUBQGQLSQAMNL-UHFFFAOYSA-N
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Patent
US08901115B2

Procedure details

In a flame-dried 3-neck flask, 2-bromo-4-chloro-1-fluorobenzene (2.0 g, 9.55 mmol) was dissolved in THF (anhydrous) (28.9 mL) under argon. Isopropylmagnesium chloride (2 M in THF) (5.01 mL, 10.03 mmol) was added, and the reaction was stirred at rt. To this solution was added zinc chloride (0.5 M in THF) (20.44 mL, 10.22 mmol) and the mixture was stirred at ambient temperature for 40 min. To the reaction was then added Pd(PPh3)4 (0.276 g, 0.239 mmol), and the mixture was cooled to 0° C. A solution of 3-chloropropanoyl chloride (0.981 mL, 10.22 mmol) in THF (2.89 mL) was added, and the reaction was stirred for 2 h at 0° C. The reaction mixture was then quenched with 3 N HCl, diluted with water, and extracted with Et2O (3×). The combined organics were dried (MgSO4), filtered and evaporated to yield a grainy yellow liquid, which was purified using silica gel chromatography to obtain a colorless oil, 3-chloro-1-(5-chloro-2-fluorophenyl)propan-1-one (0.405 g, 19%). MS (ESI) m/z: 221.0 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 7.88 (dd, J=6.3, 2.8 Hz, 1H), 7.51 (ddd, J=8.8, 4.3, 2.8 Hz, 1H), 7.13 (dd, J=10.2, 8.7 Hz, 1H), 3.94-3.88 (m, 2H), 3.46 (td, J=6.6, 3.2 Hz, 2H) ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
28.9 mL
Type
solvent
Reaction Step One
Quantity
5.01 mL
Type
reactant
Reaction Step Two
Quantity
0.981 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.89 mL
Type
solvent
Reaction Step Three
Quantity
20.44 mL
Type
catalyst
Reaction Step Four
Quantity
0.276 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[F:9].C([Mg]Cl)(C)C.[Cl:15][CH2:16][CH2:17][C:18](Cl)=[O:19]>C1COCC1.[Cl-].[Zn+2].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:15][CH2:16][CH2:17][C:18]([C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[F:9])=[O:19] |f:4.5.6,^1:32,34,53,72|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)F
Name
Quantity
28.9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.01 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
0.981 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
2.89 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
20.44 mL
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Five
Name
Quantity
0.276 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 40 min
Duration
40 min
STIRRING
Type
STIRRING
Details
the reaction was stirred for 2 h at 0° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with 3 N HCl
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a grainy yellow liquid, which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)C1=C(C=CC(=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.405 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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